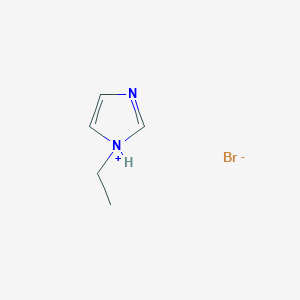
1-ethylimidazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylimidazolium bromide is an ionic liquid composed of an imidazolium cation and a bromide anion. This compound is part of a broader class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make this compound a valuable compound in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
1-Ethylimidazolium bromide is a type of ionic liquid In the context of its use as an electrolyte solvent in li-ion batteries, the primary target would be the lithium ions present in the battery .
Mode of Action
Ionic liquids, such as this compound, interact with their targets through ionic interactions. In the case of Li-ion batteries, these ionic liquids can enhance the number of free lithium ions, thereby leading to an enrichment of ionic conductivity .
Pharmacokinetics
In the context of its use in li-ion batteries, it has been noted for its exceptionally low viscosity, which enhances its intrinsic conductivity and makes it a good solvent for the formulation of safer electrolytes .
Result of Action
The result of this compound’s action in a Li-ion battery is an increase in the battery’s ionic conductivity, which can improve the battery’s performance . It’s also worth noting that ionic liquids like this compound have great thermal stability and low flammability, giving them an advantage over classical organic solvents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the viscosity and conductivity of the ionic liquid. Moreover, the presence of other ions or compounds can also influence the interactions between the ionic liquid and its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylimidazolium bromide can be synthesized through a straightforward alkylation reaction. The typical synthetic route involves the reaction of imidazole with ethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows: [ \text{Imidazole} + \text{Ethyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The reaction mixture is typically heated to around 70°C for several hours to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions, such as chloride, nitrate, or acetate, through metathesis reactions.
Cycloaddition Reactions: It can act as a catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.
Reduction Reactions: It can participate in reduction reactions, often serving as a solvent or co-catalyst.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol at room temperature.
Cycloaddition Reactions: Conducted under elevated temperatures (around 130°C) and pressures (1.6 MPa) without the need for co-catalysts.
Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrogen gas under mild conditions.
Major Products Formed:
Substitution Reactions: Various ionic liquids with different anions.
Cycloaddition Reactions: Cyclic carbonates, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduced organic compounds, depending on the specific substrate used.
Aplicaciones Científicas De Investigación
1-Ethylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the stabilization and crystallization of proteins and enzymes, enhancing their stability and activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique solvation properties.
Comparación Con Compuestos Similares
1-Ethylimidazolium bromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: Similar in structure but with a longer alkyl chain, leading to different solvation properties and thermal stability.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains a different anion, resulting in variations in solubility and reactivity.
1-Butyl-3-ethylimidazolium chloride: Another similar compound with different anionic and cationic components, affecting its overall properties.
Uniqueness: this compound is unique due to its balance of thermal stability, solubility, and reactivity. Its ability to act as both a solvent and a catalyst in various reactions makes it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
1-ethyl-1H-imidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.BrH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNWPJSJGAIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)




![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)


